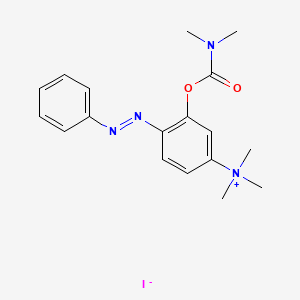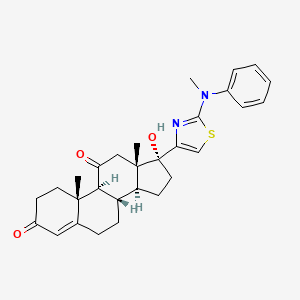![molecular formula C15H13N3O3 B13783203 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde](/img/structure/B13783203.png)
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-c]pyrimidines This compound is characterized by its unique structure, which includes a benzaldehyde group attached to an imidazo[1,2-c]pyrimidine ring system with methoxy substituents at positions 5 and 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyrimidin-5-yl)benzaldehyde: Similar in structure but lacks the methoxy substituents.
2-(5-Pyrimidinyl)benzaldehyde: Another structural analog with different substituents.
Uniqueness
2-(5,7-Dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 5 and 7 may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C15H13N3O3 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-(5,7-dimethoxyimidazo[1,2-c]pyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H13N3O3/c1-20-14-7-13-16-12(8-18(13)15(17-14)21-2)11-6-4-3-5-10(11)9-19/h3-9H,1-2H3 |
InChI-Schlüssel |
ZYOVUCYYLXQQHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=CN2C(=N1)OC)C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)



![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)




![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)
